molecular formula C15H21N3O B6638717 Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone

Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone

Cat. No.: B6638717
M. Wt: 259.35 g/mol
InChI Key: KSBICJACHOHQBR-UHFFFAOYSA-N
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Description

Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone is a complex organic compound that features a cyclopropyl group attached to a piperazine ring, which is further substituted with a pyridin-2-ylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-12(14-4-2-3-7-16-14)17-8-10-18(11-9-17)15(19)13-5-6-13/h2-4,7,12-13H,5-6,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBICJACHOHQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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